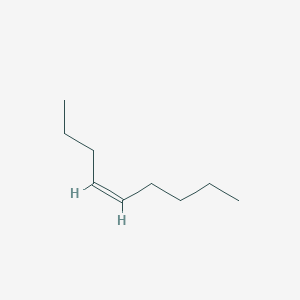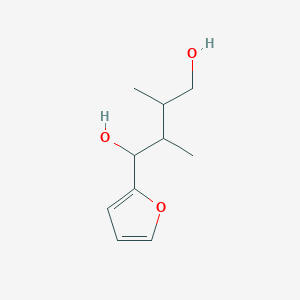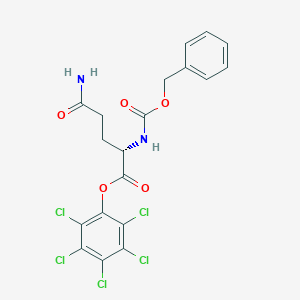
Cadabicilone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotics have been a cornerstone of modern medicine, helping to control and cure bacterial infections. However, the emergence of antibiotic-resistant bacteria has become a major public health concern. Cadabicilone, a novel antibiotic, has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Isolation and Structure of Cadabicilone
This compound is a sesquiterpene lactone isolated from Cadaba farinosa, a multibranched shrub found in southern Pakistan. This compound was identified as part of research exploring the bioactive components of Cadaba farinosa, which is known for various medicinal properties like purgative, antihelmintic, and antispasmodic effects (Ahmad et al., 1990).
Computer-Aided Drug Design (CADD) and Traditional Medicine
While specific studies on this compound in the context of Computer-Aided Drug Design (CADD) are not directly available, CADD is increasingly applied in drug research, including the exploration of traditional medicines. CADD can play a significant role in understanding the molecular interactions and potential therapeutic applications of compounds like this compound found in traditional medicine (Yu Wei-we, 2012).
General Drug Discovery Processes
In drug research, chemistry, pharmacology, and clinical sciences drive the discovery process. The advent of molecular biology and genomic sciences has transformed drug discovery, potentially relevant to compounds like this compound. This transformation has enriched therapeutic armamentarium, including the discovery of novel natural compounds (Drews, 2000).
Advances in CADD for Neurodegenerative Diseases
Advances in CADD, particularly in the context of neurodegenerative diseases, highlight the potential for using computational methods to explore new drugs. This compound, due to its natural origin, might be a candidate for such computational exploration, especially for diseases with unmet clinical needs (Salman et al., 2021).
Eigenschaften
CAS-Nummer |
14804-47-8 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |
InChI-Schlüssel |
BXRGGUXPWTWACZ-JMCMWBPZSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
Kanonische SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
melting_point |
118-120°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



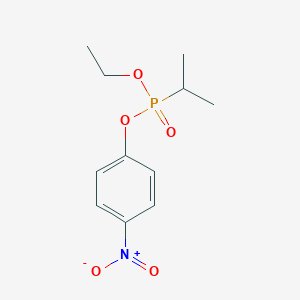

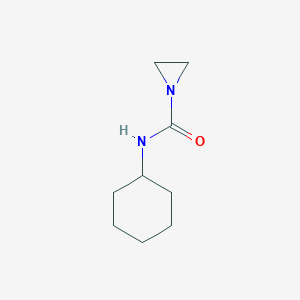
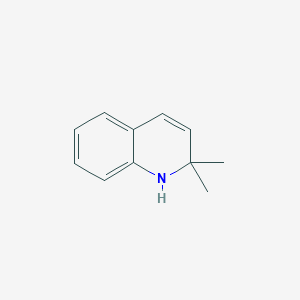
![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)




